molecular formula C8H13N3O2 B3034076 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1357924-94-7

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B3034076
CAS No.: 1357924-94-7
M. Wt: 183.21
InChI Key: RBGQCTGSYGGUES-UHFFFAOYSA-N
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Description

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in medicinal chemistry, particularly as an anticonvulsant agent. The compound’s structure consists of a spiro linkage between a diazaspirodecane and a dione moiety, which contributes to its distinctive chemical properties.

Scientific Research Applications

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione could involve further exploration of its potential applications in medicinal chemistry, particularly its anticonvulsant activity . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.

Biochemical Analysis

Biochemical Properties

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione plays a role in biochemical reactions, particularly in the context of its anticonvulsant activity. It interacts with enzymes and proteins involved in neuronal signaling pathways. For instance, it has been shown to interact with voltage-gated sodium channels, which are critical for the propagation of action potentials in neurons . The nature of these interactions involves the inhibition of sodium channel activity, which helps to stabilize neuronal membranes and prevent excessive neuronal firing.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it influences cell function by modulating ion channel activity, which in turn affects cell signaling pathways and gene expression. This compound has been observed to reduce the frequency and severity of seizures in animal models, indicating its impact on cellular metabolism and neuronal excitability . Additionally, it may influence the expression of genes related to synaptic plasticity and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the voltage-gated sodium channels, inhibiting their activity and thereby reducing neuronal excitability . This inhibition prevents the rapid influx of sodium ions that typically occurs during an action potential, stabilizing the neuronal membrane. Furthermore, this compound may also interact with other ion channels and receptors, contributing to its overall anticonvulsant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods Long-term studies have shown that its anticonvulsant effects can persist, although the efficacy may diminish with prolonged use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity without significant adverse effects . At higher doses, toxic effects such as sedation, ataxia, and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the therapeutic benefits are outweighed by the adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound. These metabolic processes result in the formation of various metabolites, some of which may retain pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the central nervous system, where it accumulates in neuronal tissues. Its localization is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach its target sites within the brain.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cytoplasm and membrane compartments . It may also localize to specific organelles involved in ion transport and signaling. Post-translational modifications, such as phosphorylation, may influence its targeting to these compartments, thereby affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of certain neurotransmitter receptors or ion channels, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione
  • 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness

8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-amino-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-5-1-3-8(4-2-5)6(12)10-7(13)11-8/h5H,1-4,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGQCTGSYGGUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1,3-diazaspiro[4.5]decane-2,4,8-trione (5.00 g, 27.4 mmol) in MeOH (91 mL) was added ammonium acetate (6.35 g, 82 mmol), and the mixture was stirred at RT for 25 minutes. To the suspension was added sodium cyanoborohydride (5.17 g, 82 mmol), and the mixture was stirred at RT. After 90 minutes, the flask was cooled, and the contents were quenched by careful addition of aqueous concentrated HCl, adjusting the pH to 7 with solid NaHCO3. The mixture was filtered through a pad of Celite® brand filter aid and concentrated in vacuo. The material was used directly in the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
5.17 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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